molecular formula C4H9ClN4 B6268855 3-azidopyrrolidine hydrochloride CAS No. 1909318-65-5

3-azidopyrrolidine hydrochloride

Cat. No.: B6268855
CAS No.: 1909318-65-5
M. Wt: 148.6
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Description

3-Azidopyrrolidine hydrochloride (CAS: 1909318-65-5) is a pyrrolidine derivative functionalized with an azide (-N₃) group at the 3-position, forming a hydrochloride salt. The compound’s structure comprises a five-membered pyrrolidine ring, a secondary amine, and a reactive azide moiety, which is pivotal for applications in click chemistry, bioorthogonal labeling, and pharmaceutical synthesis . The hydrochloride salt form enhances stability and solubility in polar solvents, making it suitable for laboratory and industrial workflows .

Properties

CAS No.

1909318-65-5

Molecular Formula

C4H9ClN4

Molecular Weight

148.6

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 3-azidopyrrolidine hydrochloride typically involves the following steps:

Industrial Production Methods:

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, solvent, and concentration to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Formation via SN2 Reaction

3-Azidopyrrolidine hydrochloride is typically synthesized through an SN2 reaction involving sodium azide. This reaction results in configuration inversion at the carbon bearing the leaving group. For example, in a patented synthesis route , an intermediate undergoes SN2 substitution with sodium azide to form the azide derivative.

Key Reaction Details

Reaction TypeReagentsConditionsOutcome
SN2 SubstitutionSodium azide (NaN₃)Polar aprotic solvent (e.g., DMF)Formation of 3-azidopyrrolidine intermediate

This step is part of a multi-step synthesis pathway, often followed by azide reduction to yield amino derivatives .

Reduction of Azide to Amine

The azide group in this compound can be reduced to an amine using triphenylphosphine (PPh₃) and concentrated hydrochloric acid (HCl). This reaction is critical in synthesizing chiral amines like (S)-3-aminopyrrolidine dihydrochloride .

Mechanism and Conditions
The azide group undergoes a Staudinger-type reaction with triphenylphosphine, forming an iminophosphorane intermediate, which is then hydrolyzed by HCl to release the amine .

Key Reaction Parameters

ParameterDetails
ReagentsTriphenylphosphine, concentrated HCl
SolventPolar aprotic solvent (e.g., DMF)
TemperatureAmbient or mildly elevated

Cyclization to Heterocycles

3-Azidopyrrolidine derivatives participate in cycloaddition reactions to form complex heterocycles. For example, in a tandem process involving allylic azides, cyclization under thermal conditions yields tetralines, which can be converted into pyrrolidines .

Example: Triazole Formation
When 3-azidopyrrolidine derivatives react with dimethyl acetylene dicarboxylate, a [3 + 2] cycloaddition occurs, forming triazole fused heterocycles .

ReagentsReaction TypeProduct
Dimethyl acetylene dicarboxylate[3 + 2] CycloadditionTriazole-fused heterocycle

Thermal Isomerization

Pyrrolidine derivatives, including azides, may undergo thermal rearrangements under elevated temperatures. For instance, azetidines (4-membered rings) can isomerize to pyrrolidines (5-membered rings) via ring expansion . While direct evidence for this compound is limited, this mechanism suggests potential reactivity under heat.

Key Observations

  • Conditions : Reaction temperature increases from 20°C to 50°C.

  • Outcome : Formation of pyrrolidine derivatives via ring expansion.

Research Findings

  • Synthesis Efficiency : The SN2 reaction and subsequent reduction steps in are reported to yield high-purity products with minimal byproducts.

  • Regioselectivity : Cycloaddition reactions (e.g., [3 + 2]) show high regioselectivity, favoring specific heterocycle formations .

  • Stereochemical Control : The use of enantiomerically pure starting materials ensures retention of stereochemistry in the final products .

Scientific Research Applications

Medicinal Chemistry

3-Azidopyrrolidine hydrochloride serves as a versatile scaffold in drug discovery. Its structural features enable modifications that lead to diverse pharmacological activities. For example, pyrrolidine derivatives have been explored for their potential in treating metabolic disorders, cancer, and central nervous system (CNS) conditions.

  • Pyrrolidine Derivatives in Drug Discovery : The five-membered pyrrolidine ring is widely utilized by medicinal chemists to develop compounds targeting various receptors. Notably, derivatives like 4-benzylpyrrolidine-3-carboxylic acids have shown agonistic activity at peroxisome proliferator-activated receptors (PPARs), which are crucial for glucose metabolism and lipid regulation .

Synthesis of Chiral Drugs

This compound is integral in the synthesis of chiral drugs. Its chirality allows for the production of optically pure compounds essential in pharmaceuticals.

  • Synthesis Methodologies : Various synthetic routes have been developed for this compound, emphasizing efficiency and yield. For instance, a method involving the reaction of (S)-1-tertbutyloxycarbonyl-3-azido-tetramethyleneimine with triphenylphosphine and hydrochloric acid has been reported to yield high optical purity (ee value > 99%) with good recovery rates .

Case Study 1: Antidiabetic Agents

Research has indicated that pyrrolidine derivatives can act as dual-target inhibitors for enzymes involved in glucose metabolism. A series of polyhydroxylated pyrrolidines were developed as inhibitors of α-glucosidase and aldose reductase, demonstrating potential as antidiabetic agents .

Case Study 2: Anticonvulsant Activity

Another study focused on pyrrolidine derivatives showed promising anticonvulsant activity. Compounds derived from this compound were evaluated for their efficacy in preventing seizures in animal models, indicating their potential use in treating epilepsy .

Mechanism of Action

The mechanism of action of 3-azidopyrrolidine hydrochloride depends on its chemical transformations. For instance, when used in click chemistry, the azide group undergoes cycloaddition to form triazoles, which can interact with biological targets. The specific molecular targets and pathways involved vary based on the final product formed from the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares 3-azidopyrrolidine hydrochloride with other pyrrolidine- and piperidine-based hydrochlorides:

Compound Name Molecular Formula Molecular Weight Substituents CAS Number Key Applications/Features References
This compound C₄H₇N₃·HCl 149.59 (calc.) Azide (-N₃) at 3-position 1909318-65-5 Click chemistry, drug discovery
4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride C₉H₁₃N₃·2HCl 236.14 Pyridine-pyrrolidine hybrid 1193388-05-4 Pharmaceutical intermediates
(R)-3-(2-Nitrophenoxy)pyrrolidine hydrochloride C₁₀H₁₂N₂O₃·HCl 244.67 Nitrophenoxy group at 3-position 1286207-33-7 Chiral building blocks
3-Ethoxypyrrolidine hydrochloride C₆H₁₄ClNO 151.63 Ethoxy (-OCH₂CH₃) at 3-position N/A Solubility modifier, synthesis
3-(3-Methylphenyl)piperidine hydrochloride C₁₂H₁₈ClN 211.73 3-Methylphenyl on piperidine N/A CNS drug candidates
Key Observations:

Substituent Diversity: The azide group in this compound distinguishes it from analogs with ether (e.g., 3-ethoxypyrrolidine) or aromatic (e.g., 3-(3-methylphenyl)piperidine) substituents. This azide functionality enables unique reactivity in bioconjugation and polymer chemistry . Nitrophenoxy and pyridine-pyrrolidine hybrids (e.g., compounds in and ) exhibit enhanced π-π stacking and hydrogen-bonding capabilities, making them suitable for targeting biological receptors.

Salt Forms: 3-Azidopyrrolidine is a monohydrochloride, whereas 4-(Pyrrolidin-1-yl)pyridin-3-amine is a dihydrochloride. The latter’s higher chloride content may improve aqueous solubility but could complicate purification .

Chirality: (R)-3-(2-Nitrophenoxy)pyrrolidine hydrochloride is a chiral compound, highlighting the importance of stereochemistry in drug design, whereas 3-azidopyrrolidine lacks stereochemical complexity in the provided data .

Biological Activity

3-Azidopyrrolidine hydrochloride is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of an azide group attached to a pyrrolidine ring. This structural feature is significant as it influences the compound's reactivity and interaction with biological systems. The azide group can participate in various chemical reactions, including click chemistry, which is useful for synthesizing complex molecules.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : Compounds containing azide groups have shown promising antimicrobial properties. For instance, derivatives of pyrrolidine have been evaluated for their antibacterial and antifungal activities, indicating potential applications in treating infections.
  • Anticancer Properties : Studies have demonstrated that pyrrolidine derivatives exhibit anticancer activity. For example, related compounds have been tested against various cancer cell lines, showing significant cytotoxic effects. The mechanism often involves the induction of apoptosis in cancer cells.
  • Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting matrix metalloproteinases (MMPs), which are implicated in cancer metastasis and tissue remodeling.

Case Studies and Research Findings

  • Anticancer Activity : A study reported that certain pyrrolidine derivatives exhibited IC50 values as low as 42.5 µg/mL against MDA-MB231 breast cancer cells. This suggests that modifications to the pyrrolidine structure can enhance anticancer efficacy .
  • Enzyme Inhibition : Research into the inhibition of glycosidases by pyrrolidine azide derivatives revealed that these compounds could selectively inhibit specific enzymes involved in carbohydrate metabolism, which is crucial for developing treatments for metabolic disorders .
  • Antimicrobial Effects : A series of studies highlighted the broad-spectrum antimicrobial activity of azido-containing compounds, including those derived from pyrrolidine. These findings support further exploration into their use as new antimicrobial agents .

Data Table: Summary of Biological Activities

Activity Type Description IC50/Effectiveness
AnticancerInduction of apoptosis in cancer cellsIC50 = 42.5 µg/mL (MDA-MB231)
Enzyme InhibitionSelective inhibition of MMPsPotency varies by derivative
AntimicrobialBroad-spectrum activity against bacteria and fungiVaries by specific compound

Q & A

Q. What are the common synthetic routes for preparing 3-azidopyrrolidine hydrochloride in academic research?

The synthesis typically begins with 3-hydroxy-N-Boc-pyrrolidine, which undergoes mesylation to form a mesyl intermediate. This intermediate is then subjected to an SN2 displacement reaction with sodium azide (NaN₃) to introduce the azide group. Subsequent deprotection under acidic conditions yields this compound. This method has been optimized for moderate to high yields (e.g., 70% in cycloaddition reactions) and is widely used in preparing intermediates for click chemistry applications .

Q. What safety precautions are critical when handling this compound in laboratory settings?

Key precautions include:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods to mitigate inhalation risks, as azides can release toxic hydrazoic acid.
  • Waste Management : Segregate azide-containing waste and dispose via specialized hazardous waste services to prevent environmental contamination .
  • Reactivity : Avoid contact with heavy metals or strong acids to prevent explosive reactions.

Q. Which analytical techniques are recommended for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity by verifying pyrrolidine ring protons and azide group placement.
  • IR Spectroscopy : The azide stretch (~2100 cm⁻¹) provides functional group confirmation.
  • HPLC : Reverse-phase chromatography (e.g., C18 column with methanol/water mobile phase) ensures purity (>95%) and detects impurities .

Advanced Research Questions

Q. How can researchers optimize cycloaddition reaction yields involving this compound?

  • Catalyst Selection : Use copper(I) catalysts (e.g., CuBr) for strain-promoted azide-alkyne cycloaddition (SPAAC) to enhance regioselectivity.
  • Solvent Systems : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility and reaction kinetics.
  • Temperature Control : Reactions at 25–50°C balance yield and side-product formation. Post-reaction purification via column chromatography or recrystallization isolates triazole derivatives efficiently .

Q. What strategies resolve contradictory spectral data during structural elucidation of 3-azidopyrrolidine derivatives?

  • Cross-Validation : Compare NMR data with computational predictions (e.g., DFT calculations) to confirm stereochemistry.
  • High-Resolution Mass Spectrometry (HRMS) : Resolve ambiguities in molecular ion peaks caused by azide fragmentation.
  • X-ray Crystallography : Definitive structural confirmation for crystalline derivatives, especially when NMR signals overlap .

Q. How should stability studies of this compound be designed under varying storage conditions?

  • Accelerated Degradation Tests : Expose samples to elevated temperatures (40–60°C) and humidity (75% RH) to simulate long-term storage.
  • Analytical Monitoring : Track azide decomposition via HPLC and IR spectroscopy at regular intervals.
  • Light Sensitivity : Store in amber vials at –20°C to prevent photolytic degradation. Stability data should inform shelf-life recommendations .

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